An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylenepiperidine
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-methylenepiperidine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-4-methylenepiperidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, namely 4-methylenepiperidine and 1-acetylpiperidine, to provide well-founded estimations of its key characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior and analytical characterization. Detailed, field-proven methodologies for the synthesis and experimental determination of its properties are provided, underpinned by the principles of scientific integrity and causality.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to engage in crucial biological interactions. The introduction of a methylene group at the 4-position and an acetyl group on the nitrogen atom, as in 1-Acetyl-4-methylenepiperidine, creates a unique chemical entity with distinct electronic and steric properties. The exocyclic double bond introduces a site of potential reactivity, while the acetyl group modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of the physicochemical properties of 1-Acetyl-4-methylenepiperidine is paramount for its effective application in research and development. These properties, including molecular weight, boiling and melting points, solubility, and spectral characteristics, govern its behavior in various chemical and biological systems, impacting aspects from reaction kinetics to bioavailability. This guide aims to provide a detailed, practical, and scientifically rigorous resource for the scientific community engaged in the study and application of this and related molecules.
Molecular Structure and Chemical Identity
1-Acetyl-4-methylenepiperidine is a derivative of piperidine with a molecular formula of C₈H₁₃NO. The structure consists of a six-membered saturated heterocycle containing a nitrogen atom, which is N-acetylated. An exocyclic double bond is present at the C4 position of the piperidine ring.
Systematic IUPAC Name: 1-(4-methylenepiperidin-1-yl)ethan-1-one
Chemical Structure:
Caption: Synthetic pathway to 1-Acetyl-4-methylenepiperidine via Wittig reaction.
Detailed Experimental Protocol for Synthesis
Objective: To synthesize 1-Acetyl-4-methylenepiperidine from 1-acetyl-4-piperidone using a Wittig reaction.
Materials:
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1-acetyl-4-piperidone
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Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Ylide Preparation:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe. The solution will turn a characteristic deep yellow or orange, indicating the formation of the phosphonium ylide.
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Stir the reaction mixture at 0 °C for 1 hour.
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Wittig Reaction:
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Dissolve 1-acetyl-4-piperidone (1 equivalent) in a minimal amount of anhydrous THF.
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Add the solution of 1-acetyl-4-piperidone dropwise to the ylide suspension at 0 °C.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification:
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired 1-Acetyl-4-methylenepiperidine by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 1-Acetyl-4-methylenepiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expected ¹H NMR Spectral Features:
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Methylene protons (=CH₂): A singlet or a narrow multiplet in the region of 4.5-5.0 ppm.
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Piperidine ring protons adjacent to the methylene group (H-3, H-5): Multiplets in the region of 2.0-2.5 ppm.
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Piperidine ring protons adjacent to the nitrogen (H-2, H-6): Multiplets in the region of 3.3-3.7 ppm.
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Acetyl methyl protons (-COCH₃): A sharp singlet around 2.1 ppm.
Expected ¹³C NMR Spectral Features:
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Carbonyl carbon (-C=O): A signal in the downfield region, around 169-171 ppm.
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Exocyclic methylene carbons (=CH₂ and C-4): Signals in the alkene region, typically between 100-150 ppm.
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Piperidine ring carbons (C-2, C-3, C-5, C-6): Signals in the aliphatic region, between 20-50 ppm.
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Acetyl methyl carbon (-COCH₃): A signal around 21-22 ppm.
Objective: To obtain ¹H and ¹³C NMR spectra of 1-Acetyl-4-methylenepiperidine.
Materials:
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1-Acetyl-4-methylenepiperidine sample
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Deuterated chloroform (CDCl₃)
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NMR tube
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
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Dissolve approximately 5-10 mg of the purified 1-Acetyl-4-methylenepiperidine in about 0.6 mL of CDCl₃ in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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Place the NMR tube in the spectrometer's probe.
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Acquire the ¹H NMR spectrum using standard acquisition parameters.
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Acquire the ¹³C NMR spectrum.
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Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectral Features:
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C=O stretch (amide): A strong absorption band in the region of 1630-1660 cm⁻¹.
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C=C stretch (alkene): A medium to weak absorption band around 1640-1680 cm⁻¹.
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=C-H stretch (alkene): A medium absorption band just above 3000 cm⁻¹ (e.g., 3010-3095 cm⁻¹).
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C-H stretch (alkane): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
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C-N stretch (amide): A medium absorption band in the region of 1200-1350 cm⁻¹.
Objective: To obtain the FT-IR spectrum of 1-Acetyl-4-methylenepiperidine.
Materials:
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1-Acetyl-4-methylenepiperidine (liquid)
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FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
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Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
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Record a background spectrum on the clean, dry ATR crystal.
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Place a small drop of the liquid 1-Acetyl-4-methylenepiperidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
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Acquire the sample spectrum.
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Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 139.19).
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Fragmentation Pattern: Characteristic fragments may include the loss of the acetyl group (M-43), and other fragmentation patterns typical of piperidine derivatives.
Objective: To obtain the mass spectrum of 1-Acetyl-4-methylenepiperidine.
Materials:
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1-Acetyl-4-methylenepiperidine sample
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Mass spectrometer (e.g., with Electron Ionization - EI source)
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Suitable solvent for sample introduction (e.g., methanol or acetonitrile)
Procedure:
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Prepare a dilute solution of the sample in a volatile solvent.
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Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
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Acquire the mass spectrum in the desired mass range.
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Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Reactivity and Stability
The chemical reactivity of 1-Acetyl-4-methylenepiperidine is primarily dictated by the presence of the enamide and the exocyclic double bond. Enamides exhibit a balance of stability and reactivity. [1]The electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen and the double bond compared to a simple enamine, making the compound more stable and easier to handle. [2] The exocyclic double bond can participate in various reactions typical of alkenes, such as hydrogenation, halogenation, and epoxidation. The enamide functionality can undergo reactions such as hydrolysis under acidic or basic conditions to yield 4-methylenepiperidine. [3] The compound should be stored in a cool, dry place away from strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive, albeit largely predictive, overview of the physicochemical properties of 1-Acetyl-4-methylenepiperidine. By leveraging data from analogous structures and established analytical principles, we have outlined the expected characteristics and provided detailed protocols for the synthesis and analysis of this compound. This information serves as a valuable starting point for researchers and drug development professionals, enabling them to anticipate the behavior of this molecule and design experiments with a higher degree of confidence. As with any new chemical entity, the experimental validation of these predicted properties is a crucial next step for its full characterization and application.
References
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Carbery, D. R. (2008). Enamides: valuable organic substrates. Organic & Biomolecular Chemistry, 6(19), 3455-3464. Available at: [Link]
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Spiess, P., & Maulide, N. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(28), 10524–10529. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 4-Methylenepiperidine. Retrieved January 5, 2026, from [Link]
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NIST. (n.d.). Piperidine, 1-acetyl-. Retrieved January 5, 2026, from [Link]
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